
5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride is a chemical compound with the CAS Number: 2172589-26-1 . It has a molecular weight of 287.59 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of amines, such as this compound, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions may involve alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrN2.ClH/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11;/h3-7H,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The primary amine in the compound can act as a nucleophile, reacting with a molecule of the halogenoalkane . This reaction can lead to multiple substitutions .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s InChI key is CFXWBALFYWLPEB-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride has been utilized in various chemical syntheses. For instance, it is involved in the synthesis of 3-aminoquinoline derivatives, providing an insight into diverse chemical reactions and structural transformations. This is demonstrated in the synthesis of 3-aminoquinoline-2,4(1H,3H)-diones, where bromoquinoline derivatives like this compound react with primary alkyl- or arylamines in specific conditions, leading to the formation of new compounds (Klásek, Kafka, Polis, & Košmrlj, 2002).
Pharmaceutical Applications
- In pharmaceutical research, derivatives of this compound have been investigated for their potential in binding σ1 and σ2 receptors. This includes the study of various analogs where the amine ring fused to the aromatic ring was varied in size and the location of the nitrogen in this ring was modified. These studies provide valuable insights into the structural factors influencing receptor affinity and selectivity (Fan, Lever, & Lever, 2011).
Catalysis and Reaction Efficiency
- The compound has also been a subject of research in improving catalysis and reaction efficiency. For example, studies on palladium-catalyzed microwave-assisted amination of aryl bromides, including 5- and 8-bromoquinolines, have shown that microwave conditions can significantly enhance the yields of desired products compared to standard conditions. This indicates the compound's utility in facilitating more efficient chemical synthesis processes (Wang, Magnin, & Hamann, 2003).
Material Science and Corrosion Inhibition
- In the field of materials science, derivatives of this compound have been synthesized and studied for their properties as corrosion inhibitors. This research is particularly relevant in understanding the compound's application in protecting metals against corrosion, a critical aspect in industrial applications (Rbaa, Lgaz, Kacimi, Lakhrissi, Bentiss, & Zarrouk, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
5-bromo-N,N-dimethylisoquinolin-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2.ClH/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11;/h3-7H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXWBALFYWLPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1C=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
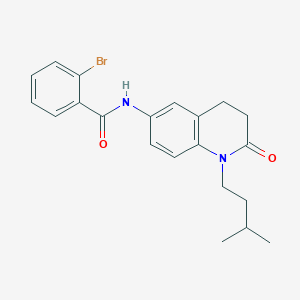

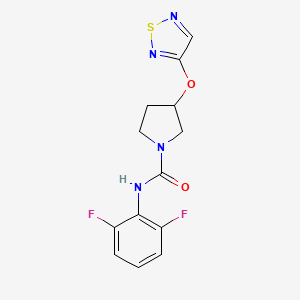
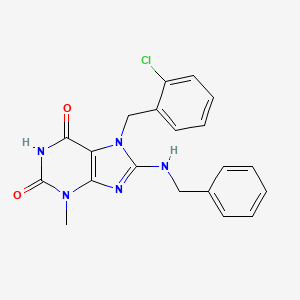
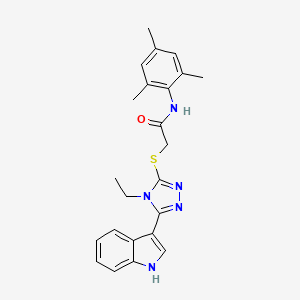
![tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate](/img/structure/B2863380.png)
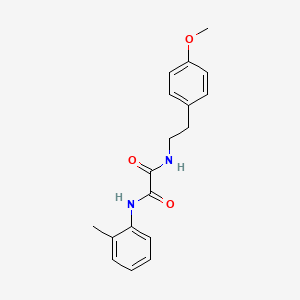
![3-benzyl-9-(5-chloro-2-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2863386.png)
![N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2863388.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2863389.png)
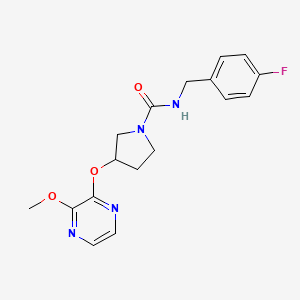
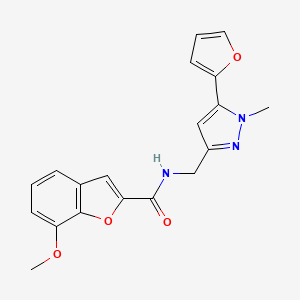
![Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2863395.png)
![8,9-Dimethoxy-2-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2863396.png)
